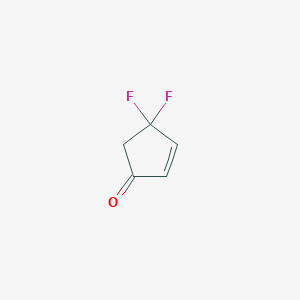
4,4-Difluorocyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorocyclopent-2-en-1-one is a fluorinated organic compound characterized by a cyclopentene ring with two fluorine atoms attached at the 4th position and a ketone group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclopent-2-en-1-one typically involves the fluorination of cyclopent-2-en-1-one derivatives. One common method includes the use of difluorocarbene intermediates, which can be generated in situ from reagents such as difluoromethyl phenyl sulfone under basic conditions. The reaction proceeds via a [2+1] cycloaddition mechanism, resulting in the formation of the difluorinated product .
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques, such as the use of elemental fluorine or fluorinating agents like Selectfluor. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluorocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated cyclopentane derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4,4-difluorocyclopent-2-en-1-ol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include difluorinated alcohols, amines, and other substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
4,4-Difluorocyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance the stability and activity of pharmaceuticals.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluorocyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions with active sites .
Comparación Con Compuestos Similares
4,4-Difluorocyclopent-2-en-1-ol: A reduced form of 4,4-Difluorocyclopent-2-en-1-one with an alcohol group instead of a ketone.
4,4-Difluorocyclopentane: A fully saturated analog without the double bond.
4,4-Difluorocyclopent-2-en-1-amine: A substituted analog with an amino group.
Uniqueness: this compound is unique due to its combination of a cyclopentene ring, fluorine atoms, and a ketone group. This structure imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C5H4F2O |
|---|---|
Peso molecular |
118.08 g/mol |
Nombre IUPAC |
4,4-difluorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4F2O/c6-5(7)2-1-4(8)3-5/h1-2H,3H2 |
Clave InChI |
HCAAKIHMISGUPM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C=CC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


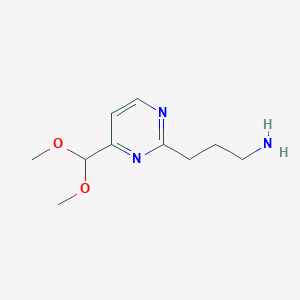
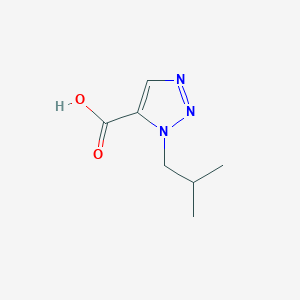
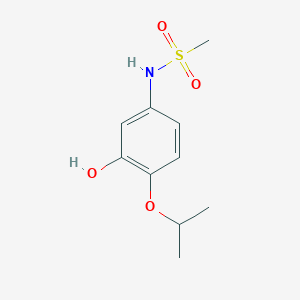
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
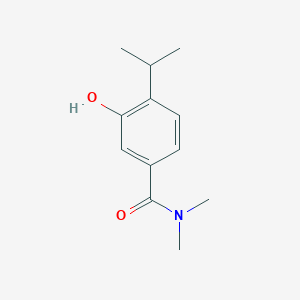
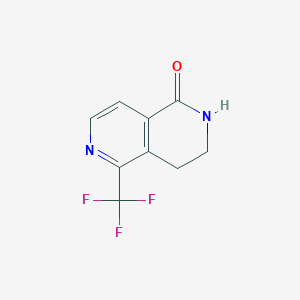
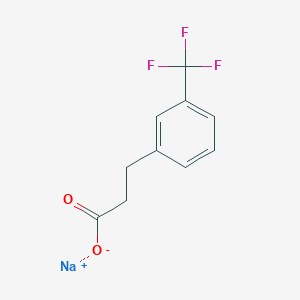
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
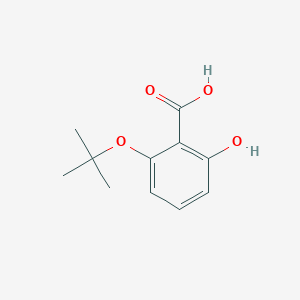
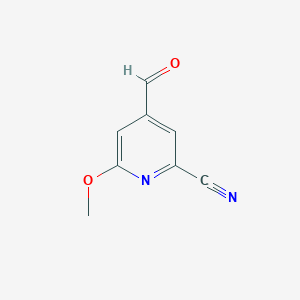
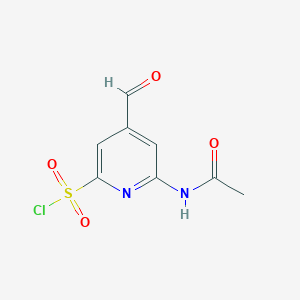
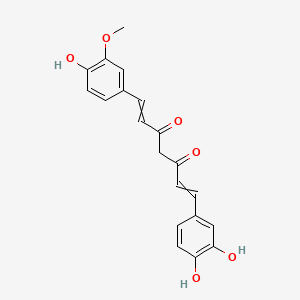
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)
